Lysine-2-naphthylamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4420-88-6 |
|---|---|
Molecular Formula |
C16H21N3O |
Molecular Weight |
271.36 g/mol |
IUPAC Name |
(2S)-2,6-diamino-N-naphthalen-2-ylhexanamide |
InChI |
InChI=1S/C16H21N3O/c17-10-4-3-7-15(18)16(20)19-14-9-8-12-5-1-2-6-13(12)11-14/h1-2,5-6,8-9,11,15H,3-4,7,10,17-18H2,(H,19,20)/t15-/m0/s1 |
InChI Key |
QXMBQGUYVQPOCP-HNNXBMFYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCCN)N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCCN)N |
Appearance |
Solid powder |
Other CAS No. |
4420-88-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lys-2-naphthylamide lysine-2-naphthylamide lysine-beta-naphthylamide |
Origin of Product |
United States |
Enzymatic Catalysis and Substrate Specificity of Lysine 2 Naphthylamide
Aminopeptidase-Mediated Hydrolysis of Lysine-2-naphthylamide
Aminopeptidases, a class of exopeptidases, catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. This compound serves as a key tool in studying these enzymes, with its hydrolysis indicating the presence and activity of aminopeptidases that recognize and cleave N-terminal lysine (B10760008) residues.
Characterization of Amino Acid Arylamidase Activity with this compound
Amino acid arylamidases, a subset of aminopeptidases, are characterized by their ability to hydrolyze the amide bond between an amino acid and an aryl group, such as the naphthylamine in this compound. Research on these enzymes has revealed specificities for different amino acid residues. For instance, a lysyl arylamidase has been identified that demonstrates a capacity to cleave the substrate Lys-p-nitroanilide, as well as the p-nitroanilide derivatives of other amino acids like arginine, phenylalanine, methionine, and leucine.
An intracellular and constitutive arylamidase purified from Pseudomonas aeruginosa has been shown to hydrolyze amino-β-naphthylamides with N-terminal basic and neutral amino acid residues. This enzyme is capable of cleaving substrates with an L-amino acid bearing an unsubstituted α-amino group at the N-terminus. The lowest Michaelis constant (Km) values, indicating higher affinity, were observed for substrates with neutral or basic amino acids that have large side chains without substitution or branching on the β carbon.
Substrate Specificity Profiles of Epidermal Aminopeptidases Towards Naphthylamide Derivatives
While detailed substrate specificity profiles of epidermal aminopeptidases using a wide array of naphthylamide derivatives are not extensively documented in the readily available literature, the general principles of aminopeptidase (B13392206) specificity can be inferred. Aminopeptidases exhibit varying degrees of specificity, with some demonstrating broad activity towards numerous N-terminal amino acids and others showing a clear preference for specific residues, such as basic (lysine, arginine), acidic (aspartate, glutamate), or neutral amino acids. The study of venom peptidases, for example, has utilized fluorometry with naphthylamine derivatives to reveal diverse peptidase activities, including those of neutral and basic aminopeptidases, highlighting the utility of these substrates in distinguishing between different enzyme specificities.
Kinetic Analyses of this compound Hydrolysis by Aminopeptidases
The hydrolysis of this compound and other amino acid-naphthylamide derivatives by aminopeptidases generally follows Michaelis-Menten kinetics, allowing for the determination of key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) or catalytic rate constant (kcat). These parameters provide quantitative insights into the enzyme's affinity for the substrate and its catalytic efficiency.
For the arylamidase from Pseudomonas aeruginosa, kinetic studies have yielded specific Km values for a range of L-amino acid-β-naphthylamides, demonstrating the enzyme's substrate preferences.
| Substrate (L-amino acid-β-naphthylamide) | Km (M) |
| Alanine | 1.1 x 10-4 |
| Arginine | 1.1 x 10-5 |
| Leucine | 2.5 x 10-5 |
| Lysine | 1.7 x 10-5 |
| Phenylalanine | 5.0 x 10-5 |
This table presents the Michaelis constants (Km) for the hydrolysis of various L-amino acid-β-naphthylamides by a purified arylamidase from Pseudomonas aeruginosa.
Interference and Non-Specificity in Aminopeptidase Assays Using Naphthylamide Substrates
A significant challenge in using naphthylamide substrates for enzyme assays is the potential for non-specific hydrolysis by multiple enzymes present in a biological sample. This can lead to an overestimation of the activity of the target enzyme. For instance, a study on the synthetic substrate Gly-[L-Asp]4-L-Lys 2-naphthylamide, designed for the assay of enteropeptidase, revealed that it could also be rapidly hydrolyzed by the concerted action of other aminopeptidases in rat small intestine extracts researchgate.net. A dipeptidylaminopeptidase was found to cleave a Gly-Asp dipeptide from the N-terminus, and the resulting fragment was further degraded by aminopeptidase A and N, ultimately releasing the fluorescent 2-naphthylamine (B18577) researchgate.net. This highlights the critical need for highly purified enzyme preparations or the use of specific inhibitors to ensure that the measured activity is attributable to the enzyme of interest.
Dipeptidyl Peptidase-Lysine-2-naphthylamide Interactions
Dipeptidyl peptidases (DPPs) are a class of peptidases that cleave dipeptides from the N-terminus of their substrates. Certain DPPs can also interact with and hydrolyze dipeptide-naphthylamide derivatives.
Substrate Efficacy of this compound for Dipeptidyl Peptidase II (DPPII)
Dipeptidyl Peptidase II (DPPII), also known as quiescent cell proline dipeptidase (QPP) or dipeptidyl peptidase 7 (DPP7), is an enzyme that has been characterized using dipeptide-derived chromogenic and fluorogenic substrates. While DPPII is known for its preference for cleaving after a penultimate proline residue, it also exhibits high efficiency towards synthetic substrates containing lysine at the P2 position (the second amino acid from the N-terminus).
A detailed kinetic investigation of human DPPII purified from seminal plasma revealed important aspects of its substrate specificity. The enzyme showed a preference for chromogenic p-nitroanilide (pNA)-derived substrates over fluorogenic 4-methoxy-2-naphthylamide (4Me2NA)-derived substrates. Interestingly, all Michaelis-Menten curves for the 4Me2NA-derived substrates displayed substrate inhibition.
The efficacy of DPPII in hydrolyzing various substrates can be compared using their selectivity constants (kcat/Km). Lys-Pro-pNA and Ala-Pro-pNA were identified as the most sensitive chromogenic substrates for human DPPII, although Lys-Ala-pNA was found to be more selective.
| Substrate | kcat/Km (s-1·M-1) |
| Lys-Pro-pNA | 4.1 x 106 |
| Ala-Pro-pNA | 2.6 x 106 |
| Lys-Ala-pNA | 0.4 x 106 |
This table shows the selectivity constants (kcat/Km) of human Dipeptidyl Peptidase II for various p-nitroanilide (pNA) substrates, indicating the enzyme's efficiency.
The hydrolysis of Lys-Ala-derived chromogenic or fluorogenic substrates at an acidic pH has been routinely used to detect DPPII activity in various mammalian tissues. This underscores the utility of lysine-containing naphthylamide derivatives in the study of this particular dipeptidyl peptidase.
Application of this compound in Dipeptidyl Peptidase IV (DPPIV) Assays
Dipeptidyl Peptidase IV (DPPIV), also known as CD26, is a serine protease with high specificity. Its primary function is to cleave X-proline or X-alanine dipeptides from the N-terminus of polypeptides. This specificity is crucial for its role in various physiological processes, including the degradation of incretin (B1656795) hormones like GLP-1, which is important for glucose metabolism.
Due to this stringent substrate requirement, this compound, which consists of a single amino acid linked to a naphthylamide group, is not a substrate for DPPIV. Assays for DPPIV activity utilize synthetic substrates that mimic its natural targets. The most common chromogenic and fluorogenic substrates are dipeptidyl naphthylamides or similar derivatives where proline is the penultimate amino acid. Examples of substrates routinely used in DPPIV assays include:
Glycyl-prolyl-2-naphthylamide nih.gov
Glycyl-prolyl-p-nitroanilide (Gly-Pro-pNA) nih.gov
Glycyl-prolyl-aminomethylcoumarin (GP-AMC) promega.com.cnnih.gov
Gly-Pro-aminoluciferin promega.com
The enzymatic reaction involves the cleavage of the bond between the proline and the reporter molecule (e.g., 2-naphthylamine, p-nitroaniline, or aminomethylcoumarin), which can then be quantified spectrophotometrically or fluorometrically. nih.gov The specificity of DPPIV for a proline residue at the P1 position (the second amino acid from the N-terminus) means that aminopeptidase substrates like this compound are unsuitable for measuring its specific activity.
Identification and Characterization of Lysine-Specific Aminopeptidases (KAP) Using this compound
This compound serves as a key substrate for the identification and characterization of aminopeptidases that exhibit a preference for N-terminal lysine residues. A notable example is a novel lysine-specific aminopeptidase (KAP) that was identified and purified. nih.gov This enzyme is involved in the processing of neuropeptide intermediates that have basic amino acids at their N-termini. nih.gov
In the characterization of KAP, this compound was used as the substrate to determine its kinetic properties. The purified enzyme displayed Michaelis-Menten kinetics with this substrate. The investigation revealed that N-terminal basic amino acids, particularly lysine, were the preferred substrates for KAP. nih.gov The enzyme's activity was sensitive to inhibition by chelating agents and certain serine protease inhibitors. It was highly sensitive to the aminopeptidase inhibitor bestatin (B1682670) but, importantly, was not sensitive to puromycin (B1679871) or amastatin, distinguishing it from other known aminopeptidases like puromycin-sensitive aminopeptidase (PSA) and aminopeptidase A (APA). nih.gov
Table 1: Kinetic Parameters of Lysine-Specific Aminopeptidase (KAP) with this compound
| Parameter | Value |
|---|---|
| K_m | 333 µM |
| V_max | 0.7 nmol Lys-βNA/min/mg protein |
Data sourced from a study on a novel lysine-specific aminopeptidase. nih.gov
Enteropeptidase Activity and Substrate Utilization of Gly-[L-Asp]4-L-Lys 2-naphthylamide
Original Design and Intended Specificity of Gly-[L-Asp]4-L-Lys 2-naphthylamide
The synthetic peptide Gly-[L-Asp]₄-L-Lys 2-naphthylamide was specifically designed as a substrate for the enzyme enteropeptidase (also known as enterokinase). nih.gov Enteropeptidase is responsible for the physiological activation of trypsinogen (B12293085) to trypsin in the small intestine by cleaving the specific sequence -(Asp)₄-Lys- at the N-terminus of trypsinogen. The synthetic substrate mimics this natural cleavage site, with the highly anionic chain of four aspartate residues intended to confer high specificity for enteropeptidase. The cleavage of the bond between lysine and 2-naphthylamine releases the fluorescent 2-naphthylamine molecule, allowing for a direct assay of enzyme activity.
Studies using purified human enteropeptidase have determined the kinetic constants for this substrate, confirming it is effectively hydrolyzed by the enzyme. The reaction follows standard Michaelis-Menten kinetics.
Table 2: Kinetic Parameters of Human Enteropeptidase with Gly-[L-Asp]4-L-Lys 2-naphthylamide
| Parameter | Value | Reference |
|---|---|---|
| K_m | 0.16 mM | promega.com.cnrsc.org |
| k_cat | 115 s⁻¹ | promega.com.cnrsc.org |
| K_m (in 0.1 mM Ca²⁺) | 0.525 mM | nih.gov |
| k_cat (in 0.1 mM Ca²⁺) | 21.5 s⁻¹ | nih.gov |
| K_m (in 10 mM Ca²⁺) | 0.28 mM | nih.gov |
| k_cat (in 10 mM Ca²⁺) | 28.3 s⁻¹ | nih.gov |
Contributions of Intestinal Aminopeptidases to Gly-[L-Asp]4-L-Lys 2-naphthylamide Hydrolysis
Despite its design for high specificity, research has shown that Gly-[L-Asp]₄-L-Lys 2-naphthylamide is not exclusively hydrolyzed by enteropeptidase in complex biological samples like intestinal homogenates. nih.gov A significant contribution to its hydrolysis comes from the concerted action of other peptidases present in the small intestine. nih.gov
A key finding was the identification of a highly active dipeptidyl aminopeptidase in the rat small intestine that cleaves the Gly-Asp dipeptide from the N-terminus of the substrate. nih.gov The resulting fragment, [L-Asp]₃-L-Lys 2-naphthylamide, is then further degraded by the sequential action of aminopeptidase A and aminopeptidase N, ultimately leading to the release of free 2-naphthylamine. nih.gov This parallel pathway of hydrolysis means that enzymes other than enteropeptidase can contribute to the signal generated in the assay.
Methodological Implications for Enteropeptidase Activity Determination
The lack of absolute specificity of Gly-[L-Asp]₄-L-Lys 2-naphthylamide has significant methodological implications for the accurate measurement of enteropeptidase activity in tissue extracts. nih.gov The hydrolysis of the substrate by other intestinal aminopeptidases leads to an overestimation of the true enteropeptidase activity present in the sample. nih.gov
This interference is particularly problematic when assaying crude or partially purified preparations from intestinal tissue. Therefore, when using this substrate, the results from such samples must be interpreted with caution. The non-specific hydrolysis demonstrates that while Gly-[L-Asp]₄-L-Lys 2-naphthylamide is a valuable tool for studying purified enteropeptidase, its use in complex biological mixtures may yield misleadingly high activity levels. nih.gov To address this, alternative substrates with modified sequences have been synthesized and tested to improve specificity and prevent non-specific hydrolysis by aminopeptidases. nih.gov
Lysosome-Associated Peptidase Activity and Naphthylamide Derivatives
Naphthylamide derivatives are widely used as fluorogenic substrates to study the activity of various peptidases within lysosomes. These organelles contain a host of hydrolases, including a diverse group of peptidases known as cathepsins, which are crucial for protein degradation.
For instance, Glycyl-L-phenylalanine 2-naphthylamide (GPN) is a well-characterized substrate for the lysosomal enzyme Cathepsin C (also known as Dipeptidyl Peptidase I). nih.govrsc.org Upon entering the lysosome, GPN is hydrolyzed by Cathepsin C. The accumulation of its hydrolysis products within the organelle leads to osmotic swelling and subsequent disruption of the lysosomal membrane. rsc.org This property has been exploited experimentally to distinguish between lysosomal and pre-lysosomal compartments in the endocytic pathway. nih.govrsc.org
In addition to dipeptide derivatives, more complex peptide naphthylamides containing lysine have been developed as substrates for other lysosomal peptidases. For example, Ac-Lys-Gln-Lys-Leu-Arg-4-methoxy-2-naphthylamide is a fluorogenic substrate used to measure the activity of Cathepsin S, a lysosomal cysteine protease involved in antigen presentation. The cleavage of the bond C-terminal to arginine releases the fluorescent 4-methoxy-2-naphthylamine (B556539) group, allowing for sensitive detection of enzyme activity.
Utilization of Lysosome-Disrupting Naphthylamide Substrates
The accumulation and subsequent hydrolysis of certain amino acid-2-naphthylamide derivatives within lysosomes can lead to a phenomenon known as lysosomal disruption. This process is driven by the osmotic stress created by the rapid intracellular accumulation of the hydrolysis products.
The underlying mechanism involves the passive diffusion of the lipophilic naphthylamide substrate across the lysosomal membrane. Once inside the acidic lumen of the lysosome, resident hydrolases, such as cathepsins, cleave the amide bond. This enzymatic action releases the amino acid (in this case, lysine) and 2-naphthylamine. While the 2-naphthylamine can diffuse out of the lysosome, the charged amino acid is trapped, leading to a significant increase in the intralysosomal concentration of solutes. This hypertonicity draws water into the lysosome, causing it to swell and eventually rupture.
This principle has been demonstrated with similar compounds, such as glycyl-L-phenylalanine 2-naphthylamide (GPN), which is a known substrate for the lysosomal cysteine protease Cathepsin C. The hydrolysis of GPN within lysosomes leads to their selective disruption.
Differentiation of Subcellular Compartments Based on Naphthylamide Hydrolysis
The selective disruption of lysosomes by substrates like this compound provides a powerful method for distinguishing lysosomes from other subcellular compartments, such as endosomes and autophagosomes. This technique is based on the differential distribution and activity of the hydrolytic enzymes responsible for cleaving the naphthylamide substrate.
Lysosomes are characterized by a high concentration of a wide variety of acid hydrolases. In contrast, early endosomes have a less acidic internal pH and a different enzymatic composition, generally lacking the high concentrations of the specific proteases that efficiently hydrolyze these substrates. Therefore, upon introduction of this compound to a preparation of subcellular organelles, lysosomes will selectively accumulate the hydrolysis products and undergo osmotic lysis, while other compartments remain intact.
This differential lysis can be monitored by measuring the release of soluble lysosomal marker enzymes, such as β-hexosaminidase or acid phosphatase, from the particulate fraction into the supernatant after incubation with the naphthylamide substrate. In contrast, marker enzymes for other organelles, like those for endosomes or mitochondria, would remain associated with the sedimentable fraction.
This experimental approach allows researchers to functionally isolate and identify lysosomal populations within a mixed organelle preparation and to study the maturation of endocytic and autophagic pathways as they acquire lysosomal characteristics.
| Subcellular Compartment | Key Marker Enzymes | Susceptibility to Naphthylamide-Induced Lysis | Rationale |
| Lysosomes | Cathepsins (e.g., B, L, C), Acid Phosphatase, β-Hexosaminidase | High | High concentration of active hydrolases leads to rapid substrate hydrolysis and osmotic rupture. |
| Early Endosomes | Early Endosome Antigen 1 (EEA1) | Low | Less acidic pH and lower concentration of the specific hydrolases result in minimal substrate cleavage. |
| Late Endosomes | Rab7, Mannose-6-Phosphate Receptor | Intermediate to High | Acquired some lysosomal enzymes through fusion events, leading to some susceptibility. |
| Autophagosomes | LC3-II | Low | Lack the necessary hydrolytic enzymes to process the substrate prior to fusion with lysosomes. |
| Mitochondria | Cytochrome c oxidase | None | Do not contain the relevant hydrolytic enzymes. |
Methodological Advancements in Biochemical Assays Employing Lysine 2 Naphthylamide
Fluorimetric Assay Development and Optimization
Fluorimetric assays offer high sensitivity, making them ideal for detecting low levels of enzymatic activity. creative-enzymes.commdpi.com The use of Lysine-2-naphthylamide in these assays is predicated on the enzymatic cleavage of the amide bond, which liberates the highly fluorescent molecule 2-naphthylamine (B18577).
The fundamental principle behind using this compound as a fluorogenic substrate is the enzymatic hydrolysis of the peptide bond, which releases 2-naphthylamine. This reaction is catalyzed by enzymes with aminopeptidase (B13392206) activity, which cleave the N-terminal amino acid from a peptide or, in this case, from the naphthylamine moiety. The amount of 2-naphthylamine produced is directly proportional to the enzyme's activity.
The quantification of the released 2-naphthylamine can be achieved through its fluorescent properties. In a study involving the prodrug lisdexamfetamine (B1249270), the activity of aminopeptidase B was monitored by the formation of β-naphthylamine from the hydrolysis of L-lysine-2-naphthylamide. nih.gov This demonstrates the substrate's utility in tracking the activity of specific peptidases. The enzymatic reaction leads to an increase in fluorescence, which can be measured over time to determine the reaction rate.
The utility of a fluorogenic assay is critically dependent on the distinct spectral properties of the product compared to the substrate. The enzymatic cleavage of this compound yields 2-naphthylamine, a molecule with characteristic excitation and emission spectra. In an assay for aminopeptidase B, the formation of β-naphthylamine from L-lysine-2-naphthylamide was monitored by measuring fluorescence at 389 nm with an excitation wavelength of 250 nm. nih.gov
These specific wavelengths allow for the sensitive detection of the product without significant interference from the substrate or other components in the assay mixture. The choice of optimal excitation and emission wavelengths is crucial for maximizing the signal-to-noise ratio and, consequently, the sensitivity of the assay.
Interactive Table: Spectroscopic Parameters for a this compound Based Assay
| Parameter | Wavelength (nm) |
| Excitation | 250 |
| Emission | 389 |
Note: These parameters were used for monitoring aminopeptidase B activity using L-lysine-2-naphthylamide as a substrate. nih.gov
Fluorescence detection is well-suited for the real-time monitoring of enzyme kinetics. creative-enzymes.com The continuous nature of the assay allows for the determination of initial reaction velocities, which are essential for calculating key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax). ucl.ac.ukcreative-enzymes.comwikipedia.orgnih.gov
In a typical kinetic assay using this compound, the increase in fluorescence due to the release of 2-naphthylamine is recorded over time. nih.gov The initial, linear portion of the progress curve is used to calculate the rate of the reaction. By performing the assay at various substrate concentrations, a Michaelis-Menten plot can be generated, from which the Km and Vmax values can be derived. ucl.ac.ukcreative-enzymes.com This information is invaluable for characterizing the enzyme's affinity for the substrate and its catalytic efficiency.
Colorimetric Assay Principles and Applications
While fluorimetric assays are known for their high sensitivity, colorimetric assays provide a simpler and often more accessible method for measuring enzyme activity. The principle behind colorimetric assays using this compound also relies on the enzymatic release of 2-naphthylamine. However, instead of detecting its fluorescence, the 2-naphthylamine is chemically derivatized to produce a colored product.
A common method involves the reaction of the liberated β-naphthylamide with a coupling agent, such as N,N-dimethylaminocinnamaldehyde, to form a brightly colored Schiff base. nih.gov This product can then be quantified spectrophotometrically by measuring its absorbance at a specific wavelength. This approach has been used for the detection of pyrrolidonyl aminopeptidase activity, where the hydrolysis of L-Pyrrolidonyl-β-naphthylamide releases β-naphthylamide, which then reacts to produce a cherry-red color. nih.gov A similar principle can be applied to assays using this compound for the detection of other aminopeptidases.
Development of this compound as a Reporter Substrate in Prodrug Hydrolysis Studies
Prodrugs are inactive compounds that are converted into their active form within the body, often through enzymatic action. nih.gov Understanding the kinetics of this activation is crucial for drug development. This compound can serve as a valuable reporter substrate in such studies.
In the investigation of the prodrug lisdexamfetamine (LDX), which consists of d-amphetamine linked to L-lysine, researchers used L-lysine-2-naphthylamide to probe the activity of potential activating enzymes. nih.gov Although the specific enzyme responsible for LDX activation in red blood cells was not aminopeptidase B, the study demonstrated the utility of lysine-2-naphthylamine as a reporter substrate for peptidases that cleave a lysine (B10760008) residue from a carrier. nih.gov The release of the fluorescent β-naphthylamide provides a convenient and sensitive means to screen for and characterize enzymes involved in the hydrolysis of lysine-containing prodrugs.
Comparative Analysis of Naphthylamide and Other Fluorogenic Substrates in Enzymology
In the field of enzymology, a variety of fluorogenic substrates are available for assaying protease activity. Besides naphthylamide derivatives, substrates based on 7-amino-4-methylcoumarin (B1665955) (AMC) and 7-amino-4-carbamoylmethylcoumarin (ACC) are widely used. clinicaltrialsarena.com
Naphthylamide substrates, such as this compound, offer a reliable method for detecting aminopeptidase activity. The liberated 2-naphthylamine has distinct fluorescent properties that allow for sensitive detection.
In comparison, AMC-based substrates are also very common. Upon enzymatic cleavage, they release 7-amino-4-methylcoumarin, which is highly fluorescent. The excitation and emission maxima for AMC are typically around 365 nm and 440 nm, respectively.
ACC is another fluorogenic leaving group that has been developed as an alternative to AMC. clinicaltrialsarena.com It offers the advantage of having an approximately three-fold higher fluorescence yield than AMC, which can lead to increased assay sensitivity. clinicaltrialsarena.com The excitation and emission maxima of ACC are around 350 nm and 450 nm, respectively. clinicaltrialsarena.com
The choice of fluorogenic substrate often depends on the specific enzyme being studied, the required sensitivity of the assay, and the available instrumentation. While AMC and ACC may offer higher fluorescence quantum yields, naphthylamide substrates remain a valuable and widely used tool in biochemical assays due to their established methodologies and proven utility.
Interactive Table: Comparison of Fluorogenic Substrates
| Fluorogenic Group | Typical Excitation (nm) | Typical Emission (nm) | Key Features |
| 2-Naphthylamine | 250 | 389 | Established methodology, good sensitivity. nih.gov |
| 7-Amino-4-methylcoumarin (AMC) | 365 | 440 | Widely used, good fluorescence. |
| 7-Amino-4-carbamoylmethylcoumarin (ACC) | 350 | 450 | Higher fluorescence yield than AMC. clinicaltrialsarena.com |
Mechanistic Investigations of Enzyme Lysine 2 Naphthylamide Interactions
Elucidation of Enzyme Active Site Recognition and Binding Mechanisms
The specific binding of Lysine-2-naphthylamide to an enzyme's active site is a highly orchestrated process governed by a combination of electrostatic, hydrophobic, and hydrogen bonding interactions. The enzyme's active site forms a pocket with a precise three-dimensional arrangement of amino acid residues that complements the structure of the substrate.
The recognition of the lysine (B10760008) moiety is critical. Based on studies of enzymes that bind L-lysine, such as L-lysine α-oxidase, the binding pocket for the lysine side chain is typically lined with acidic residues. nih.gov These residues, primarily aspartate, engage in hydrophilic interactions with the positively charged ε-amino group of the lysine side chain. nih.gov The backbone of the lysine residue is simultaneously positioned through hydrogen bonds with other residues in the active site. nih.gov
The 2-naphthylamide portion of the substrate also plays a significant role in binding. This bulky, hydrophobic group is accommodated in a nonpolar region of the active site, often referred to as a hydrophobic pocket. This interaction is entropically driven, displacing ordered water molecules from both the substrate and the active site surface. The β-naphthylamide group is known to enhance the molecule's ability to penetrate cell membranes and interact with enzymes. This dual nature—a charged amino group for specific electrostatic interactions and a large aromatic group for hydrophobic binding—underpins the substrate's specificity for certain enzymes.
Table 1: Key Interactions in the Recognition of Lysine-based Substrates This table is based on the binding mechanism of L-lysine in L-lysine α-oxidase, serving as a model for this compound.
| Substrate Moiety | Interacting Enzyme Residues (Example) | Type of Interaction |
| Lysine ε-amino group | Aspartate (e.g., D289, D392) | Electrostatic, Hydrogen Bonding |
| Lysine backbone | Arginine (R145), Tyrosine (Y446) | Hydrogen Bonding |
| Naphthyl group | Phenylalanine (F293), Tryptophan (W448) | Hydrophobic Interactions |
Understanding Catalytic Mechanisms of this compound Hydrolysis
The primary function of enzymes that bind this compound is to catalyze the hydrolysis of the amide bond linking lysine to 2-naphthylamine (B18577). This reaction is a classic example of nucleophilic acyl substitution, facilitated by a set of key amino acid residues in the enzyme's active site, often referred to as a catalytic triad (B1167595). youtube.com
While the specific residues can vary, a common catalytic triad in proteases consists of an acidic residue (Aspartate or Glutamate), a basic residue (Histidine), and a nucleophile (Serine or Cysteine). youtube.com In the case of many arylamidases, the enzyme is a cysteine protease, meaning the nucleophile is a cysteine residue. nih.gov
The catalytic cycle can be described in the following steps:
Nucleophilic Attack: The histidine residue, acting as a general base, abstracts a proton from the thiol group of the cysteine residue. This greatly increases the nucleophilicity of the cysteine's sulfur atom. The highly reactive thiolate anion then attacks the carbonyl carbon of the amide bond in this compound.
Formation of a Tetrahedral Intermediate: This attack results in the formation of a short-lived, unstable tetrahedral intermediate. The negative charge on the carbonyl oxygen is stabilized by hydrogen bonding with other residues in the active site, forming what is known as an "oxyanion hole."
Intermediate Collapse and Product Release: The tetrahedral intermediate collapses. The histidine residue, now acting as a general acid, donates a proton to the nitrogen atom of the amide bond as the bond breaks. This leads to the release of the first product, 2-naphthylamine. An acyl-enzyme intermediate is formed, where the lysine moiety is covalently attached to the cysteine residue of the enzyme.
Deacylation: A water molecule enters the active site and is activated by the histidine residue, which abstracts a proton to form a highly nucleophilic hydroxide (B78521) ion. This hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate.
Enzyme Regeneration: This intermediate collapses, breaking the covalent bond between the lysine and the cysteine residue. The lysine product is released, and the enzyme's active site is regenerated to its original state, ready to bind another substrate molecule.
The efficiency of this hydrolysis can vary depending on the amino acid attached to the naphthylamide. Studies on soil arylamidases show a preference for certain amino acids over others, highlighting the specificity of the enzyme's active site. iastate.edu
Table 2: Relative Hydrolysis Rates of Aminoacyl-β-Naphthylamides by Soil Arylamidase
| Substrate (Aminoacyl Moiety) | Relative Activity (%) |
| Alanine | 100 |
| Leucine | 90 |
| Serine | 65 |
| Lysine | 50 |
| Arginine | 30 |
| Glycine | 30 |
| Histidine | 30 |
| Proline | Not Hydrolyzed |
Data adapted from studies on the substrate specificity of soil arylamidase. iastate.edu
Conformational Dynamics of Enzymes upon this compound Binding
The interaction between an enzyme and its substrate is not a simple "lock-and-key" fit but a dynamic process involving significant conformational changes in the enzyme's structure. nih.gov The binding of this compound induces a shift in the enzyme's conformational equilibrium, favoring a catalytically competent state. nih.gov This concept is often described by the "induced-fit" model.
In the absence of a substrate, an enzyme typically exists in a dynamic equilibrium, fluctuating between multiple conformations, including a more flexible "open" state and a more rigid "closed" state. nih.gov The open state allows for the substrate to easily enter the active site.
Upon the initial binding of this compound, the enzyme undergoes a distinct conformational change. This transition involves the movement of domains or loops of the protein to better enclose the substrate. This "closing" of the active site serves several purposes:
Optimal Positioning: It aligns the substrate's scissile amide bond perfectly with the catalytic residues (e.g., the catalytic triad). nih.gov
Desolvation: It expels water molecules from the active site, which could otherwise interfere with the hydrolysis reaction.
Stabilization: It creates specific interactions that stabilize the transition state of the reaction, thereby lowering the activation energy.
Single-molecule experiments on other enzyme systems have shown that this process is not always a simple two-state switch. Enzymes can pause in intermediate conformations, possibly to allow for small realignments of the substrate within the active site before proceeding to the fully closed, catalytically active form. nih.gov The presence of the ligand shifts the enzyme's natural dynamic equilibrium toward this closed state but does not lock it rigidly in place; fluctuations continue to occur. nih.gov Once catalysis is complete and the products are released, the enzyme reverts to its open or resting state, ready for the next catalytic cycle.
Table 3: Conformational States of an Enzyme During Catalysis
| Conformational State | Key Characteristics | Role in Catalysis |
| Open State | Flexible structure, accessible active site. | Allows for substrate binding and product release. |
| Intermediate State | Partially closed conformation. | May facilitate substrate realignment and stabilization. nih.gov |
| Closed State | More rigid structure, substrate is enclosed. | Aligns substrate for catalysis, excludes water, stabilizes the transition state. nih.gov |
Contributions of Lysine 2 Naphthylamide Research to Broader Biochemical Understanding
Insights into Peptide and Protein Catabolism
Protein catabolism is the process by which proteins are broken down into smaller peptides and ultimately into individual amino acids. wikipedia.org This process is crucial for cellular recycling, energy production, and the regulation of biological processes. Aminopeptidases play a key role in the final stages of this cascade by sequentially removing amino acids from the N-terminus of peptides. nih.gov
The use of Lysine-2-naphthylamide as a substrate allows researchers to specifically assay for the activity of aminopeptidases that recognize and cleave N-terminal lysine (B10760008) residues. nih.gov By measuring the rate of 2-naphthylamine (B18577) release, scientists can quantify the activity of these specific enzymes in tissue homogenates, cell lysates, or purified enzyme preparations. This provides critical insights into:
Specificity of proteolytic enzymes: Research has identified novel aminopeptidases with a high preference for lysine. nih.gov Using this compound helps characterize the substrate specificity of these enzymes, distinguishing them from other peptidases like puromycin-sensitive aminopeptidase (B13392206) (PSA) or aminopeptidase B (APB). nih.gov
Regulation of catabolic pathways: Studies using this substrate can explore how the activity of specific aminopeptidases is regulated under different physiological or pathological conditions, shedding light on the control mechanisms of protein catabolism.
For example, a novel lysine-specific aminopeptidase (KAP) was identified and characterized using lysine-containing substrates. The kinetic parameters of this enzyme were determined, providing a quantitative measure of its efficiency in processing lysine-terminated peptides. nih.gov
| Parameter | Value | Source |
| Enzyme | Lysine-Specific Aminopeptidase (KAP) | nih.gov |
| K_m | 333 µM | nih.gov |
| V_max | 0.7 nmol Lys-βNA/min/mg protein | nih.gov |
| Optimal pH | 7.5 | nih.gov |
| Molecular Weight | 62,000 Da | nih.gov |
This table presents kinetic data for a novel lysine-specific aminopeptidase, illustrating the type of detailed biochemical insight gained from using substrates like this compound.
Role in Unraveling Amino Acid Metabolism Pathways
Amino acid metabolism encompasses the synthesis and breakdown of amino acids. khanacademy.org Lysine is an essential amino acid for humans, meaning it cannot be synthesized by the body and must be obtained from the diet. nih.govwikipedia.org Its catabolism primarily occurs in the liver through the saccharopine pathway, which converts lysine into intermediates that can enter the tricarboxylic acid (TCA) cycle for energy production. nih.govcreative-proteomics.comscispace.com
This compound contributes to the study of amino acid metabolism by providing a tool to investigate the enzymes that process peptides containing lysine. While it does not directly measure the core mitochondrial catabolic pathway, it helps in understanding the broader lifecycle of lysine within the body:
Peptide Processing: Before individual amino acids can be catabolized, they must be liberated from peptides. This compound is used to study the aminopeptidases responsible for this initial step, which is a prerequisite for the subsequent catabolism of free lysine. nih.govnih.gov
Metabolic Regulation: The activity of aminopeptidases can influence the availability of free lysine, thereby indirectly affecting the flux through its catabolic pathways. Research using this substrate helps to understand how the release of lysine from peptides is controlled. nih.gov
Bacterial Metabolism: In microbiology, substrates like this compound are used to detect specific arylamidase activities in bacteria, such as those found in the oral cavity. nih.gov This helps in characterizing the metabolic capabilities of different microorganisms and their role in local ecosystems.
Utility in Investigating Proteolytic Enzyme Networks in Biological Systems
Biological systems contain a complex network of proteolytic enzymes, or proteases, that work in concert to control protein degradation and processing. These networks are highly regulated and exhibit specificity for different peptide sequences. Arylamidases, a class of aminopeptidases, are integral components of these networks. nih.gov
This compound is a valuable tool for dissecting these intricate networks. When used alongside other amino acid-naphthylamide substrates (e.g., Leucine-2-naphthylamide or Alanine-2-naphthylamide), it allows for the creation of an "activity profile" of the aminopeptidases present in a given biological sample. iastate.edu This approach has been used to:
Characterize Enzyme Isoforms: Researchers have isolated multiple forms of arylamidases from a single tissue, such as rat skeletal muscle. nih.gov These different forms (e.g., monomers, dimers, polymers) can exhibit distinct kinetic properties and sensitivities to ions, which can be determined using a panel of substrates including this compound. nih.gov
Map Tissue-Specific Activity: The profile of aminopeptidase activity can vary significantly between different tissues and cell types, reflecting their unique physiological roles. This compound helps to map these differences.
Understand Neuropeptide Processing: The processing of neuropeptides often involves the cleavage of basic amino acid residues like lysine from peptide intermediates. Substrates specific for lysine are crucial for studying the aminopeptidases involved in the maturation of these signaling molecules. nih.gov
Advancement of Enzyme Inhibitor Discovery Paradigms Using Naphthylamide Substrates
The development of enzyme inhibitors is a cornerstone of modern pharmacology and agricultural science. nih.govnih.gov Naphthylamide-based substrates, including this compound, provide a robust platform for high-throughput screening (HTS) of potential enzyme inhibitors.
The principle of the assay is straightforward:
An enzyme that cleaves this compound is incubated with the substrate.
The rate of 2-naphthylamine release is measured, typically by monitoring changes in absorbance or fluorescence. This establishes a baseline activity level.
The enzyme and substrate are then incubated with a library of test compounds (potential inhibitors).
A compound that inhibits the enzyme will cause a significant reduction in the rate of 2-naphthylamine release.
This paradigm has several advantages:
Sensitivity and Convenience: Chromogenic and fluorogenic assays are highly sensitive and can be easily adapted for use in multi-well plate formats, enabling the rapid screening of thousands of compounds. nih.govpeptanova.de
Target Specificity: By using a specific substrate like this compound, researchers can screen for inhibitors that target enzymes with a preference for lysine. This is critical for developing drugs with fewer off-target effects.
Applications in Herbicide and Antibiotic Development: The lysine biosynthetic pathway is essential in plants and bacteria but absent in animals. nih.govwikipedia.orgresearchgate.net This makes the enzymes in this pathway excellent targets for the development of new herbicides and antibiotics. Assays using lysine-based substrates can be employed to find inhibitors for enzymes involved in bacterial lysine metabolism. nih.gov
Studies on N Mineralization in Environmental Systems
Arylamidase activity is directly involved in the breakdown of soil proteins and peptides, contributing to N mineralization. iastate.edu this compound is used as a substrate in assays to measure the potential of soil to perform this function.
Assessing Soil Health: The rate at which soil enzymes cleave this compound can be used as a bio-indicator of soil quality. Higher activity generally suggests a more active microbial community and more rapid nitrogen cycling.
Investigating Land Use Impact: Studies have shown that arylamidase activity, and thus the rate of N mineralization, is significantly affected by land management practices such as tillage and crop residue placement. iastate.edu
Kinetics of Soil Enzymes: Researchers have used this compound to determine the kinetic parameters of arylamidase activity in different soil types, including the Michaelis constant (K_m) and activation energy. iastate.edu These data provide fundamental information about the efficiency and environmental sensitivity of these crucial soil enzymes.
| Soil Type | K_m (mM) for L-leucine β-naphthylamide | Activation Energy (kJ mol⁻¹) (Field-Moist) | Source |
| Various Surface Soils (Range) | 0.19 - 0.35 | 30.6 - 49.8 | iastate.edu |
This table shows the range of kinetic values for soil arylamidase activity measured using a similar naphthylamide substrate. Assays with this compound are used to gather analogous data, which helps in modeling nitrogen cycling in different environments.
Advanced Methodologies and Future Research Trajectories
Synthetic Approaches for Novel Lysine-2-naphthylamide Analogs with Enhanced Specificity or Fluorescent Properties
The chemical structure of this compound offers a versatile scaffold for the synthesis of novel analogs with tailored properties. Research efforts are directed towards two primary goals: enhancing substrate specificity for particular enzymes and modifying the fluorescent characteristics of the naphthylamide reporter group.
Strategies for enhancing specificity often involve modifying the lysine (B10760008) backbone. This can include the introduction of conformational constraints to limit the flexibility of the molecule, thereby favoring binding to enzymes with specific active site topographies. Another approach is the addition of targeting moieties or specific recognition sequences to the lysine structure, guiding the analog to a particular enzyme or enzyme family.
Modifying the fluorescent properties involves chemical alterations to the 2-naphthylamide group. The goal is to produce analogs with improved quantum yields, greater photostability, or shifted excitation and emission wavelengths to suit different detection systems or for use in multiplex assays. For instance, fluorescent probes can be synthesized by covalently attaching fluorophores like dansyl or NBD groups to lysine amide constructs, which can enhance detection sensitivity. rsc.org In a similar vein, novel fluorescent probes based on binaphthyl amine have been synthesized to specifically recognize the L-configuration of lysine, demonstrating high enantioselectivity with a fluorescence enhancement ratio of up to 15.29. mdpi.com
Key synthetic strategies include:
Peptide Elongation: Adding specific amino acid sequences to the N-terminus of the lysine residue to create substrates recognized by specific proteases.
Modification of the Naphthylamine Ring: Introducing electron-donating or electron-withdrawing groups to the naphthalene (B1677914) ring system to modulate its fluorescent properties, including emission wavelength and intensity. mdpi.com
Asymmetric Synthesis: Employing stereoselective synthetic routes to produce conformationally constrained lysine derivatives, which can probe the steric requirements of enzyme active sites. researchgate.net
| Strategy | Objective | Example Modification | Anticipated Outcome |
|---|---|---|---|
| Fluorophore Conjugation | Enhanced Fluorescence | Covalent attachment of dansyl or NBD groups | Increased signal intensity and sensitivity rsc.org |
| Conformational Constraint | Enhanced Specificity | Introduction of cyclic structures or bulky groups | Selective binding to a specific enzyme's active site |
| Naphthylamine Ring Substitution | Altered Spectral Properties | Addition of sulfonate or nitro groups | Shift in excitation/emission wavelengths |
| Chiral Recognition Moiety | Stereospecific Recognition | Synthesis of Binaphthyl-Amine (BINAM)-based probes | Specific detection of lysine enantiomers mdpi.com |
High-Throughput Screening Platforms for Enzyme Activity Based on this compound
High-throughput screening (HTS) is a critical process in drug discovery that involves the automated testing of large numbers of compounds to identify those that modulate the activity of a biological target. bmglabtech.com this compound and its derivatives are well-suited for HTS assays designed to find inhibitors of enzymes such as proteases and peptidases.
These platforms typically utilize multi-well plates (e.g., 96- or 384-well formats) where each well serves as a separate reaction vessel. assaygenie.com The assay involves incubating the target enzyme with the this compound substrate and a compound from a chemical library. The enzymatic cleavage of the substrate releases 2-naphthylamine (B18577). This product can then be detected, often through a secondary reaction that produces a colored or fluorescent molecule, and the signal is quantified using a plate reader. A reduction in signal compared to a control indicates that the test compound is an inhibitor of the enzyme.
Several HTS strategies have been developed to screen for small-molecule inhibitors of enzymes that act on lysine residues, such as lysine demethylases (KDMs). nih.gov These methods include:
Antibody-Based Assays: These assays use antibodies that specifically recognize the methylated state of lysine residues. nih.gov
Coupled Enzyme-Based Assays: These detect a byproduct of the primary enzymatic reaction. For instance, the formaldehyde (B43269) produced during demethylation can be detected through a coupled reaction involving formaldehyde dehydrogenase, which generates a fluorescent signal. nih.gov
Label-Free Mass Spectrometry: A high-throughput mass spectrometry (HTMS) assay has been successfully used to screen for inhibitors of Lysine-specific demethylase-1 (LSD1), demonstrating robustness with a Z' factor of 0.76 across more than 56,000 compounds. nih.gov
The development of these platforms leverages robotics for precise liquid handling, dedicated software for process control and data acquisition, and miniaturization to reduce reagent costs and increase throughput. bmglabtech.com
| Component | Function | Example Technology |
|---|---|---|
| Assay Plate | Miniaturized reaction vessels | 96-well, 384-well, or 1536-well microplates |
| Liquid Handling System | Automated dispensing of reagents and compounds | Robotic pipetting stations |
| Detection System | Quantification of the reaction product | Spectrophotometric or fluorometric plate readers bmglabtech.com |
| Compound Library | Source of potential inhibitors or modulators | Collections of small molecules, natural products, or peptides |
| Data Analysis Software | Processing raw data to identify "hits" | Custom or commercial HTS data analysis packages |
Integration with Structural Biology Approaches for Enzyme-Substrate Complex Characterization
Understanding the precise three-dimensional interactions between an enzyme and its substrate is fundamental to elucidating its mechanism of action and basis for specificity. Integrating this compound and its analogs with structural biology techniques, primarily X-ray crystallography, provides atomic-level insights into these interactions.
In this approach, a non-hydrolyzable analog of this compound is often synthesized to trap the enzyme-substrate complex. This stable complex can then be crystallized, and its structure is determined by analyzing the diffraction pattern of X-rays passing through the crystal. The resulting electron density map reveals the positions of individual atoms, allowing for the detailed characterization of the enzyme's active site and the specific contacts made with the substrate analog.
For example, structural studies of the L-lysine α-oxidase precursor (prLysOX) revealed how a propeptide indirectly alters the active site to suppress enzyme activity. nih.gov Soaking crystals of prLysOX in high concentrations of L-lysine induced a conformational change to an active form, demonstrating how substrate binding can influence enzyme structure. nih.gov Similarly, modeling the interaction between the ubiquitin-conjugating enzyme Cdc34 and its substrates has provided insight into the molecular basis of lysine selection. nih.gov These studies highlight how specific residues within the enzyme's active site are positioned to recognize and orient the substrate for catalysis. nih.govlsu.edu
This structural information is invaluable for:
Understanding Catalytic Mechanisms: Identifying the key amino acid residues involved in catalysis (e.g., as proton donors/acceptors or nucleophiles).
Explaining Substrate Specificity: Revealing the network of hydrogen bonds, hydrophobic interactions, and electrostatic forces that determine why an enzyme prefers one substrate over another.
Rational Drug Design: Providing a structural blueprint for the design of highly specific and potent enzyme inhibitors that mimic the substrate's binding mode.
Applications in Quantitative Biochemical Profiling of Enzyme Activity in Complex Biological Samples
Moving beyond studies with purified enzymes, a significant application of this compound is in the quantitative profiling of enzyme activity within complex biological mixtures such as cell lysates, tissue homogenates, or bodily fluids. This allows researchers to assess the functional state of specific enzyme classes in a more physiologically relevant context.
The fundamental application involves adding this compound to a biological sample and measuring the rate of product formation over time. This provides a quantitative measure of the total activity of all enzymes in the sample capable of cleaving the substrate. This approach is useful for comparing enzyme activity levels between different biological states, such as healthy versus diseased tissue.
More advanced methodologies use sophisticated proteomic techniques to gain deeper insights. One such method is activity-based protein profiling (ABPP), which uses chemical probes to selectively label active enzymes in a complex mixture. dtu.dk While not directly using this compound, the principles of substrate-based probing are central.
Another powerful technique is Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), which allows for the quantitative comparison of protein abundance and post-translational modifications between different cell populations. nih.govnih.gov In the context of lysine-modifying enzymes, SILAC coupled with mass spectrometry has been used to perform large-scale proteomic studies of lysine methylation, identifying thousands of modification sites and quantifying how they change in response to enzyme inhibition or overexpression. nih.govnih.govresearchgate.net This approach provides a global view of an enzyme's substrate specificity and cellular activity, offering quantitative insights that complement traditional in vitro assays. nih.govnih.gov
These quantitative profiling methods are crucial for:
Biomarker Discovery: Identifying changes in enzyme activity that correlate with disease states.
Systems Biology: Understanding how enzymatic pathways are regulated within cellular networks.
Pharmacodynamics: Assessing how drugs affect the activity of their target enzymes in a cellular or organismal context.
Q & A
Q. What literature sources and databases provide authoritative data on this compound’s physicochemical properties?
Key Notes for Methodological Rigor
- Data Presentation : Use tables to summarize IC values ± SEM and figures for kinetic plots. Label axes with units and error bars .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo .
- Conflict Resolution : For contradictory results, conduct collaborative inter-lab studies and publish corrigenda if systematic errors are identified .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
